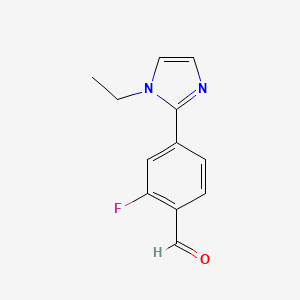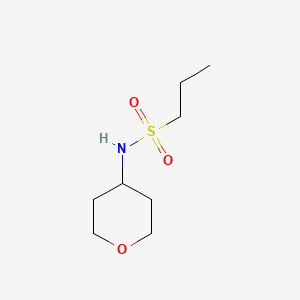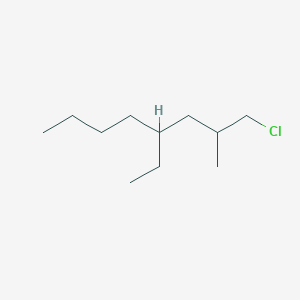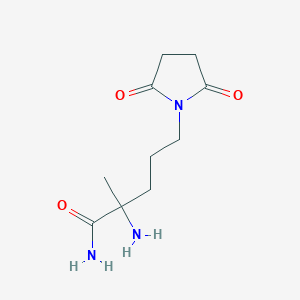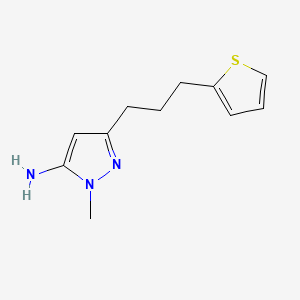
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyrazole ring substituted with a thiophene group, which enhances its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.
Substitution with Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole ring under basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiophene ring or the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated thiophene derivatives react with nucleophiles such as amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions).
Applications De Recherche Scientifique
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which can lead to the development of new drugs.
Medicine: Research has shown that pyrazole derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antitumor activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(thiophen-2-yl)pyrazole: Similar structure but with a phenyl group instead of a methyl group, leading to different biological activities.
3-(Thiophen-2-yl)-1H-pyrazole-5-amine: Lacks the methyl group, which can affect its reactivity and biological properties.
1-Methyl-3-(phenyl)pyrazole: Contains a phenyl group instead of a thiophene group, resulting in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C11H15N3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
2-methyl-5-(3-thiophen-2-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-14-11(12)8-9(13-14)4-2-5-10-6-3-7-15-10/h3,6-8H,2,4-5,12H2,1H3 |
Clé InChI |
ODBOOZVVUPRMCR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)CCCC2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


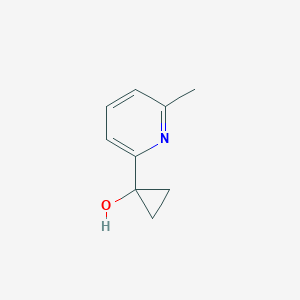
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
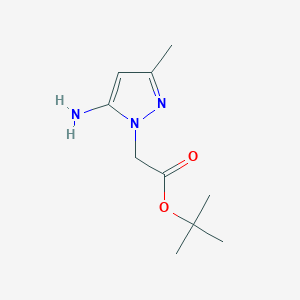
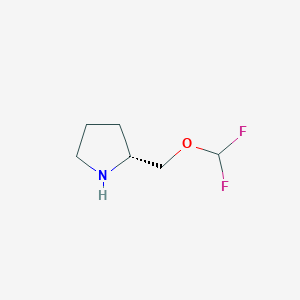
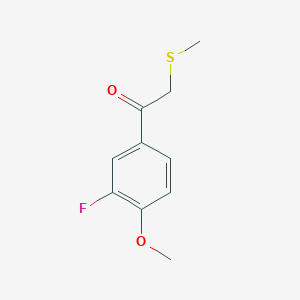
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
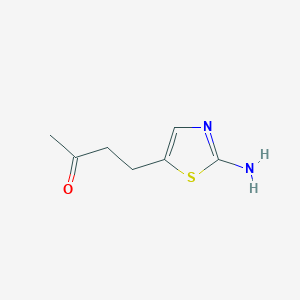
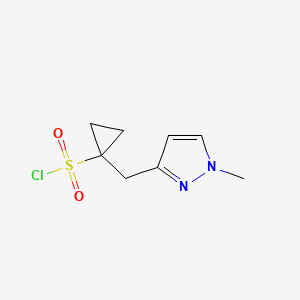
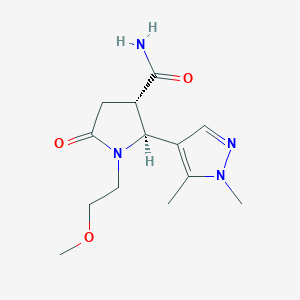
![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
